Medinoterb acetate

Description

Historical Context and Emergence as a Research Subject

Medinoterb (B1606932) acetate (B1210297) emerged as a subject of research primarily due to its application as a herbicide. It was first reported in 1965 and was historically used for pre-emergence control of various weeds in crops such as cereals, sugarbeet, and legumes. nih.govherts.ac.ukechemi.com Its use as a crop protection agent led to investigations into its efficacy, persistence in the environment, and its mode of action. Although now considered obsolete for commercial crop protection applications in many regions, its historical use established its relevance as a compound for academic study concerning the behavior and effects of dinitrophenol herbicides. herts.ac.ukechemi.com

Academic Significance in Agrochemical and Biological Sciences

The academic significance of medinoterb acetate lies in several areas. In agrochemical sciences, its classification as a dinitrophenol herbicide and its mechanism of action are key research aspects. herts.ac.ukslideshare.net this compound functions as an uncoupler of oxidative phosphorylation, disrupting ATP synthesis in plant cells, which leads to herbicidal activity. nih.govherts.ac.ukechemi.com Studying this mode of action provides insights into the biochemical targets of herbicides and the physiological responses of plants to such compounds. slideshare.net

In biological sciences, this compound serves as a tool for investigating cellular processes, particularly those related to energy metabolism due to its uncoupling activity. ontosight.ai Research has also involved the development and application of analytical methods for detecting and quantifying this compound in various matrices. For instance, studies have explored techniques like High-Performance Liquid Chromatography (HPLC) with diode-array detection for the analysis of this compound. wur.nlresearchgate.net Such analytical research is crucial for environmental monitoring, understanding the fate of the compound in soil and water, and for toxicological studies, although the latter falls outside the scope of this article.

Detailed research findings related to the analytical detection of this compound highlight the methods developed for its identification and quantification in complex mixtures. One study involving HPLC with diode-array detection demonstrated the possibility of separating and quantifying this compound. researchgate.net Calibration plots were constructed, and detection limits were determined for the analysis of this compound. researchgate.net

| Analytical Parameter | Value (approximate) | Method |

| Detection Limit | 0.32–0.69 ppm | HPLC with diode-array detection |

| Calibration Plot Range | 2–10 ppm | HPLC with diode-array detection |

| Separation from Ethylparathion | Achieved | HPLC with diode-array detection wur.nlresearchgate.net |

Note: Data extracted from research on analytical methods for detection.

The study of the influence of soil properties, such as organic matter content, on the efficacy of soil-applied herbicides, including compounds with similar modes of action to this compound, is another area of academic interest in agrochemistry. wur.nl Research indicates that soil organic matter content can negatively affect herbicide efficacy, requiring higher doses to achieve the same level of weed control. wur.nl While specific data for this compound in such studies were not detailed in the provided information, the principle is relevant to understanding the behavior of this class of herbicides in agricultural settings.

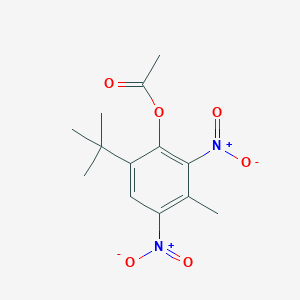

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-tert-butyl-3-methyl-2,4-dinitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-7-10(14(17)18)6-9(13(3,4)5)12(21-8(2)16)11(7)15(19)20/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWULXYSYLOIDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)C)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179578 | |

| Record name | Medinoterb acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2487-01-6 | |

| Record name | Medinoterb acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medinoterb acetate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medinoterb acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medinoterb acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medinoterb acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDINOTERB ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONC86O885A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modification Studies

Established Synthetic Pathways for Medinoterb (B1606932) Acetate (B1210297)

Medinoterb acetate is a synthetic compound. herts.ac.uk Its structure, (6-tert-butyl-3-methyl-2,4-dinitrophenyl) acetate, suggests it is an ester formed from 6-tert-butyl-3-methyl-2,4-dinitrophenol (Medinoterb) and acetic acid or an activated acetic acid derivative. nih.govcas.orgherts.ac.uk While detailed step-by-step laboratory procedures specifically for the synthesis of this compound are not extensively detailed in the immediate search results, its classification as a dinitrophenol herbicide and its structure indicate a likely synthesis involving the nitration of a tert-butyl-m-cresol precursor, followed by acetylation of the resulting dinitrophenol.

General chemical synthesis methods for acetate esters often involve the reaction of an alcohol or phenol (B47542) with acetic acid in the presence of an acid catalyst, or the reaction with acetic anhydride (B1165640) or acetyl chloride. mdpi.com Given that this compound is an acetate ester of 6-tert-butyl-3-methyl-2,4-dinitrophenol, a plausible synthetic route would involve the reaction of 6-tert-butyl-3-methyl-2,4-dinitrophenol with an acetylating agent.

Some industrial processes and patent literature mention this compound in the context of pesticide compositions and their preparation, although specific detailed synthetic steps for the compound itself are not provided in the snippets. epo.orgoapi.intgoogle.comgoogleapis.comgoogle.com For instance, patent documents list this compound among various pesticide compounds that can be included in formulations. epo.orgoapi.intgoogle.comgoogleapis.comgoogle.com The compound is noted as being available via custom synthesis, suggesting that established laboratory procedures exist for its preparation, although they may not be widely published in general scientific literature. hodoodo.com

Exploration of Analogues and Derivatization Strategies for Research Applications

The exploration of analogues and derivatization strategies is a common approach in chemical research to modify the properties of a compound for specific applications, such as improving solubility, stability, or biological activity, or for use as probes in biological studies.

While direct research specifically on the synthesis and application of analogues of this compound is not prominently featured in the search results, the concept of creating analogues and derivatives of acetate-containing compounds for research is a recognized practice. For example, studies have explored the synthesis of analogues of other acetate compounds, such as acetylmethadol, to investigate their biological activity. nih.gov Similarly, derivatization strategies for acetate itself have been developed for analytical purposes, such as quantifying acetate in biological samples using methods like alkylation followed by GC-MS analysis. nih.gov

The synthesis of lipophilic esters of compounds, such as hydroxytyrosol (B1673988) acetate and its analogues, has been explored to study their biological activity. mdpi.com This suggests that creating ester derivatives, like this compound from Medinoterb, can be a strategy to alter characteristics for research.

The limited public information on this compound analogues and derivatization strategies in research applications may indicate that research in this specific area is either limited, proprietary (e.g., in historical agricultural chemical development), or primarily focused on the parent compound, Medinoterb. However, the potential for creating analogues by modifying the tert-butyl group, the methyl group, the nitro groups, or the acetate ester moiety exists for targeted research applications. Such modifications could aim to alter properties like lipophilicity, electronic distribution, or steric hindrance, potentially impacting interactions in biological systems or environmental persistence.

Research findings related to the synthesis of acetate derivatives in broader contexts, such as the enzymatic or chemical synthesis of various acetate esters or the metabolic production of acetate and acetyl-CoA, highlight the diverse methodologies available for incorporating or modifying acetate groups in chemical structures. mdpi.commdpi.comnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net These general methods could potentially be adapted or provide inspiration for the synthesis of this compound analogues or derivatives for specific research investigations.

Compound Information Table

| Compound Name | PubChem CID |

| This compound | 305544 |

| 6-tert-butyl-3-methyl-2,4-dinitrophenol (Medinoterb) | 19898 |

| Acetic acid | 174 |

| Acetic anhydride | 8077 |

| Acetyl chloride | 6619 |

| Hydroxytyrosol acetate | 102114 |

| Acetylmethadol | 5282105 |

| Acetyl-CoA | 644570 |

Data Tables

Based on the available information, a table summarizing some key chemical properties of this compound can be generated.

Table 1: Selected Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₆ | PubChem nih.gov, AERU herts.ac.uk |

| Molecular Weight | 296.28 g/mol | PubChem nih.gov, Cheméo chemeo.com, AERU herts.ac.uk |

| CAS Number | 2487-01-6 | PubChem nih.gov, AERU herts.ac.uk, CAS Common Chemistry cas.org |

| PubChem CID | 305544 | PubChem nih.gov, AERU herts.ac.uk |

| Physical State | Yellow crystalline solid | AERU herts.ac.uk |

| Melting Point | 86.5 °C | CAS Common Chemistry cas.org |

| XLogP3 (predicted) | 3.4 | PubChem nih.gov, PubChemLite uni.lu |

| logP (Octanol/Water) | 3.034 (Crippen Calculated) | Cheméo chemeo.com |

| InChI Key | LWULXYSYLOIDQY-UHFFFAOYSA-N | PubChem nih.gov, PubChemLite uni.lu, AERU herts.ac.uk, Hodoodo hodoodo.com, CAS Common Chemistry cas.org |

Note: The logP value from Cheméo is a calculated property using the Crippen method. chemeo.com The melting point is from PhysProp data cited by CAS Common Chemistry.

Mechanistic Elucidation of Biological Action in Non Target Organisms

Investigations into Oxidative Phosphorylation Uncoupling by Medinoterb (B1606932) Acetate (B1210297)

Oxidative phosphorylation is a critical metabolic process in aerobic organisms, occurring within the mitochondria. It involves the electron transport chain and ATP synthase, working in concert to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. The electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical proton gradient across the inner mitochondrial membrane. This gradient represents a store of potential energy, known as the proton motive force, which is then utilized by ATP synthase to drive the synthesis of ATP from ADP and inorganic phosphate (B84403) researchgate.netfrontiersin.org.

Uncoupling agents, such as dinitrophenols like Medinoterb acetate, disrupt this process by increasing the permeability of the inner mitochondrial membrane to protons researchgate.netfrontiersin.org. This allows protons to re-enter the mitochondrial matrix without passing through ATP synthase, thereby dissipating the proton gradient. As a result, the energy from electron transport is released as heat instead of being used for ATP synthesis. researchgate.netfrontiersin.org This "uncoupling" of electron transport from phosphorylation leads to a decrease in ATP production despite continued or even increased oxygen consumption as the cell attempts to restore the proton gradient. researchgate.netfrontiersin.org

Research indicates that this compound functions through this mechanism, disrupting the proton gradient across the inner mitochondrial membrane herts.ac.ukherts.ac.uk. This mode of action is characteristic of dinitrophenol compounds, which are known protonophores. By collapsing the proton motive force, this compound interferes with the efficient generation of ATP in the mitochondria of affected organisms. researchgate.netfrontiersin.org

Cellular and Subcellular Interaction Mechanisms Beyond Direct Target Pathways

Beyond its primary action as an uncoupler of oxidative phosphorylation, the lipophilic nature of this compound, typical of dinitrophenols, allows it to readily cross biological membranes, potentially leading to broader cellular and subcellular interactions in non-target organisms. While specific detailed studies on this compound's interactions beyond mitochondrial uncoupling in non-target organisms are not extensively documented in the immediately available literature, the general effects of oxidative phosphorylation uncouplers and related compounds can provide insight into potential mechanisms.

The disruption of ATP synthesis can have widespread effects on cellular processes that are dependent on energy availability. This includes maintenance of ion gradients, protein synthesis, and other energy-intensive functions. The dissipation of the proton gradient can also influence the redox state of the cell and potentially lead to increased production of reactive oxygen species (ROS) under certain conditions, although uncoupling can also sometimes mitigate ROS production by increasing electron transport flux and preventing the accumulation of reduced carriers uaeh.edu.mx.

Furthermore, compounds that affect mitochondrial function can influence cellular signaling pathways, including those related to stress responses and apoptosis . While studies on other acetate compounds, such as sodium acetate or retinyl acetate, have shown effects on apoptosis or cellular RNA content, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures and primary mechanisms of action nih.gov.

Research on Herbicidal Efficacy and Phytotoxicological Selectivity

Pre-Emergence Herbicidal Activity Spectrum in Agronomic Systems

Medinoterb (B1606932) acetate (B1210297) was historically utilized as a pre-emergence herbicide in various agronomic systems. Its application aimed to control weeds before they emerged from the soil. It was used in crops such as cereals, sugarbeet, cotton, and legumes. herts.ac.ukherts.ac.uk The herbicide was noted for controlling various broad-leaved weeds. herts.ac.ukherts.ac.uk Specific examples of weeds reported to be controlled by Medinoterb acetate include nettles, morning glory, and nightshade. herts.ac.ukherts.ac.uk

Differential Phytotoxicity Across Plant Species and Developmental Stages

The selective action of a herbicide is its ability to control target weeds without causing unacceptable damage to the cultivated crop. Differential phytotoxicity, therefore, refers to the varying degrees of toxicity a compound exhibits across different plant species and their respective stages of development. The effectiveness and selectivity of herbicides, including pre-emergence types, are known to be influenced by the plant species and their growth stage at the time of application. google.comjustia.comgoogleapis.compatexia.commdpi.comiastate.edugoogleapis.com

For this compound, its historical use in specific crops like cereals, sugarbeet, cotton, and legumes suggests a degree of selectivity that allowed for its application in these systems. herts.ac.ukherts.ac.uk This indicates that these crops exhibited a level of tolerance to the compound when applied pre-emergence, while certain broad-leaved weeds were susceptible. However, detailed research findings providing quantitative data on the differential phytotoxicity of this compound across a wide range of specific plant species (both crops and numerous weed types) and at different precise developmental stages were not found in the provided information.

Factors Influencing Herbicidal Performance in Controlled Environments

The performance of soil-applied pre-emergence herbicides like this compound can be influenced by various environmental factors. Research on herbicides in controlled environments often investigates the impact of conditions such as soil type, soil moisture, temperature, and humidity on their efficacy.

General principles regarding pre-emergence herbicides indicate that soil moisture is crucial for their activation and uptake by germinating weeds. nichino.ukpgro.org Insufficient soil moisture can lead to reduced effectiveness. nichino.ukpgro.org Soil properties, including soil type (e.g., sand, loam, clay) and organic matter content, also play a significant role as they affect herbicide binding and availability in the soil solution. nichino.ukiastate.edupgro.org Herbicides can bind to soil colloids, and the degree of binding influences the amount of herbicide available for weed uptake. iastate.edu

Temperature and humidity are also known to affect herbicide performance, influencing processes such as absorption and translocation within plants, as well as herbicide degradation and volatilization from the soil surface. brewerint.comjustia.comresearchgate.netmdpi.commdpi.com While these environmental factors are understood to impact the efficacy of soil-applied herbicides generally, specific detailed research findings or data tables quantifying the precise influence of varying controlled environmental conditions (such as specific temperature ranges, humidity levels, or soil moisture deficits) on the performance of this compound were not identified in the provided search results. One historical mention suggests that the activity of this compound against Chenopodium album was reduced under certain conditions, implying sensitivity to environmental factors, but without providing the specific conditions or quantitative data. bcpc.org

Environmental Fate and Transport Studies

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the non-microbial breakdown of a substance in the environment, influenced by factors such as light (photolysis), water (hydrolysis), and temperature. normecows.com While specific detailed studies on the abiotic degradation pathways of medinoterb (B1606932) acetate (B1210297) were not extensively found in the search results, information regarding the general behavior of acetate compounds and dinitrophenol derivatives provides some context.

Acetate compounds, in general, can undergo hydrolysis in the presence of water, particularly under acidic or alkaline conditions. fda.govijpsonline.com This process involves the cleavage of the ester bond, potentially leading to the formation of medinoterb (the parent phenol) and acetic acid. Acetic acid is known to be readily biodegradable. fda.gov

Photolytic degradation, driven by UV light, is another significant abiotic pathway for many organic compounds in environmental matrices like water and air. normecows.commdpi.com The presence of nitro groups and the phenolic structure in medinoterb acetate suggest a potential for photodegradation, although specific quantum yields or half-lives for this compound were not identified in the search results. Some studies on other dinitrophenol compounds or pesticides with similar chromophores might offer analogous insights, but direct data for this compound is limited in the provided sources.

Thermal degradation can also occur, especially at elevated temperatures. mdpi.com However, this pathway is typically more relevant in specific scenarios like incineration or industrial processes rather than ambient environmental conditions.

Biotic Transformation and Biodegradation Processes

Biotic transformation and biodegradation involve the breakdown of a substance by living organisms, primarily microorganisms such as bacteria and fungi, in soil and aquatic environments. google.compesticideinfo.org The search results indicate that this compound is considered susceptible to biodegradation. google.com

Information from the University of Hertfordshire's AERU database suggests an aerobic soil half-life of 10.0 days for this compound. pesticideinfo.org This relatively short half-life indicates that microbial activity in aerobic soil conditions plays a significant role in its dissipation. Biodegradation can lead to the transformation of the parent compound into various metabolites. fao.org

While the specific microbial pathways involved in the biodegradation of this compound are not detailed in the provided snippets, the degradation of acetate groups is a common process in microbial metabolism, leading to the formation of carbon dioxide and water under aerobic conditions or methane (B114726) under anaerobic conditions. fda.govbioline.org.brnih.gov The dinitrophenol moiety may undergo reduction of the nitro groups or cleavage of the aromatic ring, depending on the microbial communities present and the environmental conditions.

Further detailed research, potentially involving laboratory microcosm studies or field trials, would be necessary to fully elucidate the specific microorganisms involved and the complete biodegradation pathways of this compound in different environmental matrices.

Soil and Aquatic Sorption Dynamics

Sorption is the process by which a chemical partitions between the solid phase (e.g., soil particles, sediment) and the liquid phase (water). international-agrophysics.org This process significantly influences the mobility, bioavailability, and degradation rate of a compound in the environment.

The water solubility of this compound is reported as 10.0 mg/l at 20 °C, which is considered moderate. herts.ac.ukherts.ac.uk This moderate solubility suggests that this compound has some affinity for both water and solid phases.

While specific soil and aquatic sorption coefficients (such as Koc or Kd) for this compound were not explicitly provided in the search results, the AERU database mentions "Soil adsorption and mobility" as a property but does not list a specific value. herts.ac.uk General principles of sorption suggest that the organic carbon content of the soil or sediment, as well as the chemical properties of the compound (e.g., hydrophobicity), play key roles in sorption dynamics. Compounds with higher octanol-water partition coefficients (Kow) tend to sorb more strongly to organic matter in soil and sediment. epa.gov

Studies on the sorption of other organic contaminants in soil highlight the importance of soil characteristics like pH and organic matter content. international-agrophysics.orgbioline.org.br The adsorption of some metals and organic compounds has been shown to be directly proportional to soil pH. bioline.org.br

Without specific sorption data for this compound, a detailed assessment of its soil and aquatic sorption dynamics is limited. However, its moderate water solubility suggests it would not be as strongly bound to soil as highly hydrophobic compounds, implying some potential for mobility in the aqueous phase.

Leaching Potential and Mobility in Environmental Systems

Leaching is the process by which a substance is transported downwards through the soil profile with percolating water, potentially reaching groundwater. Mobility in environmental systems is influenced by a combination of factors, including water solubility, sorption to soil and sediment, and degradation rates. epa.gov

The AERU database indicates that the GUS (Groundwater Ubiquity Score) leaching potential index for this compound cannot be calculated based on the available data. herts.ac.ukherts.ac.uk Similarly, the SCI-GROW groundwater index is also not calculable. herts.ac.ukherts.ac.uk This lack of calculated indices in the provided sources limits the ability to quantitatively assess its leaching potential using these specific models.

However, the moderate water solubility of this compound (10.0 mg/l) suggests that it has the potential to be transported in the aqueous phase. herts.ac.ukherts.ac.uk The aerobic soil half-life of 10.0 days indicates relatively rapid degradation in the upper soil layers under aerobic conditions. pesticideinfo.org If the rate of degradation is faster than the rate of water movement through the soil profile, the leaching potential would be reduced. Conversely, in conditions where degradation is slower (e.g., anaerobic zones or deeper soil layers) or during periods of high rainfall and water flow, the potential for leaching could be greater.

Formation and Persistence of Environmental Metabolites and Transformation Products

The degradation of this compound in the environment can lead to the formation of various metabolites and transformation products. fao.org While the specific structures and properties of these products for this compound are not detailed in the search results, the potential hydrolysis of the acetate ester would likely result in the formation of medinoterb (6-tert-butyl-3-methyl-2,4-dinitrophenol) and acetic acid. fda.govijpsonline.com

The dinitrophenol structure suggests that further degradation of medinoterb could involve reduction of the nitro groups, hydroxylation, or ring cleavage, potentially leading to a range of polar or less complex molecules. The persistence of these metabolites would depend on their own inherent chemical stability and their susceptibility to further abiotic and biotic degradation processes.

The AERU database mentions "Related substances & organisms" including medinoterb. herts.ac.ukherts.ac.uk This further supports the likelihood of medinoterb being a primary transformation product.

To fully understand the environmental persistence of this compound, it is essential to identify and characterize its major environmental metabolites and transformation products and to study their own fate and behavior in different environmental compartments. The persistence of these breakdown products could potentially pose a longer-term environmental concern even if the parent compound degrades relatively quickly.

Advanced Analytical Methodologies for Medinoterb Acetate Research

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Medinoterb (B1606932) acetate (B1210297) from complex sample matrices, allowing for its specific detection and quantification.

High-Performance Liquid Chromatography Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of various compounds, including pesticides like Medinoterb acetate asianjpr.com. Method development in HPLC involves selecting appropriate stationary and mobile phases, optimizing flow rate, temperature, and detection wavelengths to achieve adequate separation, sensitivity, and peak characteristics asianjpr.comscirp.orgmdpi.com.

Research has explored HPLC methods for the analysis of nitrophenol pesticides, a class that includes this compound researchgate.net. One study utilized an isocratic HPLC method with a mobile phase composed of methanol, acetonitrile (B52724), tetrahydrofuran, and a buffer solution (0.1M acetic acid and 0.1M sodium perchlorate) researchgate.net. This method aimed to separate twelve related compounds, including this compound researchgate.net. While some overlap was observed between the peaks of ethylparathion and this compound, the use of a diode-array spectrophotometer (DAD) allowed for their differentiation by combining absorbance measurements at different wavelengths researchgate.netresearchgate.net.

Optimization of HPLC methods is crucial for improving separation efficiency and sensitivity. Parameters such as mobile phase composition, pH, flow rate, and column temperature significantly influence chromatographic separation scirp.orgmdpi.comjapsonline.com. Studies on the optimization of HPLC for other compounds, such as oligonucleotides and pharmaceuticals, demonstrate the impact of these parameters on purity, yield, and resolution scirp.orgmdpi.comjapsonline.comresearchgate.netnih.gov. For instance, optimizing buffer concentration and pH affected the purity and yield of an oligonucleotide scirp.org. Similarly, adjusting acetonitrile content, flow rate, and column temperature improved the separation of chloramphenicol (B1208) and hydrocortisone (B1673445) acetate in cream formulations japsonline.com. These principles are applicable to optimizing HPLC methods for this compound to achieve optimal chromatographic performance.

Application of Chemometric Approaches in Analytical Validation

Chemometrics, the application of mathematical and statistical methods to chemical data, plays a significant role in analytical method development, optimization, and validation nih.govbrieflands.com. In the context of chromatographic analysis, chemometric approaches can be used to design experiments, optimize separation parameters, and validate method performance japsonline.comnih.gov.

Response surface methodology (RSM) and experimental designs like Box-Behnken design (BBD) are chemometric tools used for optimizing chromatographic conditions by evaluating the interactions between different parameters and their impact on responses such as retention time, peak area, and resolution japsonline.comresearchgate.net. For example, BBD was used to optimize an HPLC method for the simultaneous analysis of chloramphenicol and hydrocortisone acetate, leading to improved separation japsonline.com.

Chemometrics is also valuable in analytical validation, particularly for complex methods or when dealing with overlapping signals nih.govbrieflands.com. Multivariate calibration methods, such as partial least squares (PLS) and principal component regression (PCR), can be applied to spectroscopic or chromatographic data to quantify analytes in the presence of interfering substances nih.govbrieflands.com. These methods build models based on the relationship between the multivariate data (e.g., absorbance spectra at multiple wavelengths or chromatographic profiles) and the analyte concentrations nih.govbrieflands.com. Validation of chemometric models involves assessing their accuracy, precision, and predictive ability using metrics like root mean square error of calibration (RMSEC) and root mean square error of prediction (RMSEP) brieflands.com. While specific studies applying chemometrics explicitly to the validation of this compound analysis were not extensively detailed in the search results, the principles of chemometric validation are broadly applicable to chromatographic and spectroscopic methods used for its analysis, especially when dealing with complex matrices or co-eluting compounds nih.govbrieflands.comwur.nl.

Spectroscopic Characterization and Detection Methods

Spectroscopic techniques are vital for the characterization and detection of this compound. UV-Visible (UV-Vis) spectrophotometry and Mass Spectrometry (MS) are commonly coupled with chromatographic methods for the identification and quantification of analytes.

This compound, being a nitroaromatic compound, exhibits characteristic UV absorption properties due to the conjugative interaction between the nitro groups and the aromatic ring epa.gov. A diode-array spectrophotometer (DAD) detector in HPLC allows for the acquisition of full UV-Vis spectra of eluting compounds, which can aid in peak identification and deconvolution of co-eluting peaks based on their spectral differences researchgate.netresearchgate.net. In the analysis of nitrophenol pesticides, including this compound, UV-Vis detection at specific wavelengths or the combination of signals from multiple wavelengths was used for detection and differentiation researchgate.netresearchgate.net. The absorption spectra of this compound have been utilized to select appropriate wavelengths for its detection in chromatographic analysis researchgate.net.

Mass spectrometry provides highly sensitive and selective detection by measuring the mass-to-charge ratio of the analyte and its fragments uab.edu. LC-MS and LC-MS/MS are powerful tools for the identification and quantification of trace levels of compounds in complex samples uab.edumdpi.com. While specific detailed mass spectral data or LC-MS methods exclusively for this compound were not prominently featured, MS is a standard technique for confirming the identity of chromatographic peaks and for quantitative analysis at low concentrations in environmental and biological matrices uab.edumdpi.com. The PubChem entry for this compound lists mass spectrometry data, including m/z values for the top peaks, which can be used for its identification by MS nih.gov.

Quantitative Analysis in Complex Environmental and Biological Samples

Quantitative analysis of this compound in complex environmental and biological samples presents challenges due to the presence of numerous interfering substances uab.edumdpi.com. Effective sample preparation procedures are crucial to isolate and concentrate the analyte while removing matrix components that could interfere with the analysis uab.edumdpi.comorientjchem.org.

Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed for sample cleanup and analyte enrichment from environmental matrices like water and soil, and biological matrices such as blood or tissue uab.edumdpi.comorientjchem.orgopenagrar.de. For instance, SPE has been used for the extraction of various contaminants from water samples prior to LC-MS/MS analysis mdpi.com. Similarly, LLE with appropriate solvents is a standard approach for extracting analytes from biological fluids orientjchem.org.

Once extracted and cleaned up, quantitative analysis is typically performed using calibrated chromatographic methods, often coupled with sensitive detectors like MS or DAD researchgate.netuab.edumdpi.com. The accuracy and reliability of quantitative analysis depend on the method's validation, which includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netuab.edumdpi.com. Studies on the quantitative analysis of other compounds in complex samples highlight the importance of these validation parameters researchgate.netuab.edumdpi.commdpi.com. For example, a validated LC-MS/MS method for malachite green in environmental samples reported excellent recovery rates and low relative standard deviations mdpi.com. Similarly, validated HPLC methods for pharmaceuticals in complex formulations demonstrated good linearity, precision, and accuracy researchgate.netmdpi.com. While specific quantitative data for this compound in environmental or biological samples from the searches were limited, the established principles and techniques for quantitative analysis of similar compounds are applicable.

Evolution of Research and Regulatory Trajectories in Agrochemical Science

Trajectory of Academic Inquiry and Discovery Since Initial Reporting (e.g., 1965)

Research into compounds like medinoterb (B1606932) acetate (B1210297) in agricultural contexts has historically focused on their potential as pesticides or herbicides to control pests or weeds. ontosight.ai While a specific initial reporting date of 1965 is suggested, the available information indicates that the broader field of pesticide application and research, including granular pesticides, was being discussed around this time. bcpc.orggoogle.com For instance, a reference from 1965 discusses the application of granular pesticides. bcpc.org The compound itself is noted as a derivative of medinoterb. bcpcpesticidecompendium.org

Academic inquiry into medinoterb acetate and related nitrophenol compounds has involved analytical techniques. Studies have utilized methods such as high-performance liquid chromatography (HPLC) with diode-array detection for the analysis of nitrophenol pesticides and related compounds, including this compound. researchgate.net This research involved optimizing the mobile phase composition using artificial neural networks to improve the separation of these compounds. researchgate.net The absorption spectra of compounds like this compound were also studied to select wavelengths for separating chromatographic peaks. researchgate.net

Early classifications of pesticides, such as tentative classifications proposed by the World Health Organization (WHO) around 1974, included this compound in discussions related to hazard assessment based on factors like toxicity and physical state. who.int For example, this compound in a 25% wettable powder formulation was mentioned in the context of classifying pesticides by hazard. who.intwho.int

Physicochemical properties of this compound relevant to research include its molecular formula (C₁₃H₁₆N₂O₆) and molecular weight (296.28). cas.orgherts.ac.ukbcpcpesticidecompendium.orgnih.gov Its melting point has been reported as 86.5 °C. cas.orgechemi.com Other properties, such as water solubility (10mg/L at room temperature), density (1.267g/cm³), boiling point (377.2ºC at 760 mmHg), and vapor pressure (6.85E-06mmHg at 25°C), have also been documented. echemi.com

Here is a summary of some reported physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₆ | cas.orgherts.ac.ukbcpcpesticidecompendium.orgnih.gov |

| Molecular Weight | 296.28 g/mol | cas.orgherts.ac.ukbcpcpesticidecompendium.orgnih.gov |

| Melting Point | 86.5 °C | cas.orgechemi.com |

| Water Solubility | 10 mg/L (room temperature) | echemi.com |

| Density | 1.267 g/cm³ | echemi.com |

| Boiling Point | 377.2ºC at 760 mmHg | echemi.com |

| Vapor Pressure | 6.85E-06 mmHg at 25°C | echemi.com |

Implications of Regulatory Withdrawal on Ongoing Research Paradigms

While the exact timeline and reasons for the regulatory withdrawal of this compound are not explicitly detailed in the provided search results, its status is indicated as obsolete and not thought to be commercially available for crop protection applications. herts.ac.uk Regulatory actions concerning pesticides, including withdrawal, are typically influenced by assessments of their potential impact on human health and the environment. ontosight.aifao.orgepa.gov The phasing out of highly hazardous pesticides has been a focus in international discussions and national regulations. fao.orgfao.org

The withdrawal of a compound like this compound from commercial use in agriculture has several implications for ongoing research paradigms. Research shifts from developing and optimizing its application as a commercial product to other areas. This might include studies focused on environmental fate and behavior, potential remediation strategies if residues are a concern, or using the compound as a reference standard in analytical chemistry for monitoring purposes. researchgate.net

Furthermore, the regulatory withdrawal of certain pesticides encourages the exploration and development of alternative pest control methods and less hazardous substances. fao.orgfao.org This includes research into integrated pest management (IPM) approaches and the development of biological control agents and more environmentally friendly chemicals. fao.orgfao.org The history of compounds like this compound informs the criteria and priorities for the research and development of new agrochemicals, with an increased emphasis on selectivity, lower application rates, and rapid decomposition into benign substances. echemi.com

The regulatory landscape, which has led to the withdrawal of substances like this compound, continues to evolve, influencing research towards sustainable agricultural practices and the development of pesticides that align with updated international codes of conduct on pesticide management. fao.orgfao.org

Q & A

Q. What are the key physicochemical properties of Medinoterb acetate, and how are they experimentally determined?

this compound (C₁₃H₁₆N₂O₆) is characterized by a melting point of 86.5°C and a molecular weight of 264.28 g/mol. Solubility data in aqueous media can be determined via gravimetric analysis or UV-Vis spectrophotometry, with temperature-controlled experiments to assess temperature dependence . Differential Scanning Calorimetry (DSC) is recommended for precise melting point determination, while HPLC or GC-MS validates purity and identity. Researchers should cross-reference solubility databases and replicate measurements under standardized conditions to ensure reproducibility .

Q. How should researchers synthesize and purify this compound for experimental use?

Synthesis typically involves esterification of phenolic intermediates under acidic catalysis. Purification methods include recrystallization (using solvents like ethanol or acetone) or column chromatography (silica gel with ethyl acetate/hexane gradients). Characterization requires NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight verification, and elemental analysis for stoichiometric validation. For known compounds, literature comparisons (e.g., CAS 2487-01-6) are critical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is classified as a hazardous chemical (UN 2779, GA No. B2222). Researchers must use PPE (gloves, lab coats, goggles), work in fume hoods, and adhere to waste disposal guidelines for nitroaromatic compounds. Stability under thermal or photolytic conditions should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Emergency protocols for spills or exposure must align with GHS standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular formulas (C₁₃H₁₆N₂O₄ vs. C₁₃H₁₆N₂O₆) for this compound?

Discrepancies in molecular formulas (e.g., C₁₃H₁₆N₂O₄ vs. C₁₃H₁₆N₂O₆ ) may stem from structural isomerism or misannotation. To resolve this, conduct high-resolution mass spectrometry (HRMS) for exact mass determination and compare fragmentation patterns with computational models (e.g., DFT calculations). Cross-validate with crystallographic data if single crystals are obtainable. Systematic literature reviews should prioritize peer-reviewed sources over regulatory documents .

Q. What experimental designs are optimal for studying this compound’s environmental stability and degradation pathways?

Use LC-MS/MS to identify degradation products under controlled conditions (pH, UV light, microbial activity). For photostability, employ solar simulators with spectral matching to natural sunlight. Kinetic studies (pseudo-first-order models) quantify half-lives in soil/water matrices. Microcosm experiments with isotopic labeling (¹⁴C) track mineralization rates. Data interpretation should align with OECD guidelines for environmental fate assessments .

Q. How can researchers address regulatory discrepancies in this compound’s hazard classification?

The Rotterdam Convention notes incomplete notifications for this compound , creating ambiguity in international regulatory frameworks. Researchers should consult the PIC Circular X (1999) for historical data and engage with the Chemical Abstracts Service (CAS) to verify hazard codes. Comparative analysis of regional classifications (e.g., EU CLP vs. US EPA) is advised. For novel findings, submit data to the ECHA or OECD to update regulatory dossiers .

Q. What methodologies are effective for detecting this compound in complex biological or environmental matrices?

Solid-phase extraction (SPE) with C18 cartridges pre-concentrates samples from soil or water. For biological tissues (e.g., liver, plasma), QuEChERS extraction paired with LC-MS/MS achieves detection limits <1 ppb. Matrix-matched calibration curves correct for ion suppression/enhancement. Metabolite identification requires MSⁿ fragmentation libraries and in silico tools (e.g., MetFrag). Method validation must follow ICH M10 guidelines for bioanalytical assays .

Methodological Guidance

- Data Contradiction Analysis : Use multi-technique validation (e.g., NMR, HRMS, X-ray crystallography) and prioritize peer-reviewed journals over regulatory alerts .

- Ethical Compliance : For ecotoxicology studies, follow ARRIVE 2.0 guidelines for reporting animal experiments and obtain approvals from institutional biosafety committees .

- Literature Synthesis : Leverage citation tracking tools (e.g., Web of Science) to map research pathways and identify knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.